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molecular formula C15H14N2O4 B1312577 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid CAS No. 241809-79-0

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Cat. No. B1312577
M. Wt: 286.28 g/mol
InChI Key: HZUDHRTWQOKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06320078B1

Procedure details

A N,N-dimethylformamide (150 ml) solution including 65.4 g (0.6 mole) of 3-pyridinemethanol was added dropwise to a N,N-dimethylformamide (300 ml) suspension including 97.2 g (0.6 mole) of N,N′-carbonyldiimidazole at an internal temperature of 10° C. or less. The mixture was then added dropwise to a separately prepared 1 N aqueous sodium hydroxide solution (455 ml) including 75.5 g (0.5 mole) of 4-aminomethylbenzoic acid, followed by stirring at room temperature for 6 hours. To the resultant reaction mixture, a saturated sodium chloride solution was added, and concentrated hydrochloric acid was further added, thereby neutralizing the solution. After aging at 5° C. for 2 hours, the deposited white solid was collected by filtration, washed with water and methanol, and then dried to obtain 140 g (yield: 98%) of 4-[N-(pyridin-3-ylmethoxycarbonyl)amino-methyl]benzoic acid.
Quantity
65.4 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
97.2 g
Type
reactant
Reaction Step Two
Quantity
455 mL
Type
reactant
Reaction Step Three
Quantity
75.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
reactant
Reaction Step Seven
Quantity
150 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][OH:8])[CH:2]=1.[OH-].[Na+].[NH2:11][CH2:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1.[Cl-].[Na+].Cl.CN(C)[CH:27]=[O:28]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][O:8][C:27]([NH:11][CH2:12][C:13]2[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:20][CH:21]=2)=[O:28])[CH:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
65.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Step Two
Name
N,N′-carbonyldiimidazole
Quantity
97.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
455 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
75.5 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Step Eight
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at an internal temperature of 10° C. or less
CUSTOM
Type
CUSTOM
Details
To the resultant reaction mixture
WAIT
Type
WAIT
Details
After aging at 5° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the deposited white solid was collected by filtration
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
N1=CC(=CC=C1)COC(=O)NCC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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